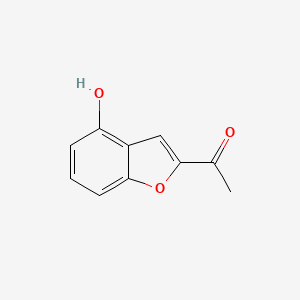

1-(4-Hydroxybenzofuran-2-yl)ethanone

Description

Contextualization within Benzofuran (B130515) Chemistry Research

The study of 1-(4-Hydroxybenzofuran-2-yl)ethanone is rooted in the extensive research dedicated to benzofuran chemistry. This field investigates a class of heterocyclic compounds that are not only prevalent in nature but also serve as foundational structures for the synthesis of a multitude of commercially and medically important molecules.

The benzofuran scaffold, formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is recognized as a "privileged heterocycle" in medicinal chemistry. nih.govrsc.org This designation is attributed to its recurrence as a core structural component in numerous natural products and synthetic compounds that exhibit a wide spectrum of potent biological activities. nih.govmdpi.comnih.govnih.gov The rigid, planar structure of the benzofuran nucleus provides an ideal framework for the spatial orientation of various functional groups, enabling specific interactions with biological targets.

The versatility of the benzofuran ring system allows for the development of derivatives with diverse therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antihyperglycemic activities. rsc.orgnih.govnih.gov This broad range of bioactivity has made the benzofuran skeleton a subject of intense research for the design and synthesis of novel therapeutic agents. nih.govnih.gov

Table 1: Examples of Bioactive Compounds Featuring the Benzofuran Scaffold

| Compound Name | Class | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| Amiodarone | Synthetic | Antiarrhythmic agent for treating cardiac arrhythmias. | mdpi.com |

| Ailanthoidol | Natural (Neolignan) | Antiviral, antioxidant, and antifungal. | mdpi.comlbp.world |

| Moracin D | Natural | Anti-inflammatory, antioxidant, induces apoptosis in cancer cells. | mdpi.com |

| BNC105 | Synthetic | Potent and selective antiproliferative agent. | mdpi.com |

| Cicerfuran | Natural | Antibacterial and antifungal. | mdpi.com |

Benzofuran derivatives are ubiquitously distributed in the plant kingdom, where they function as secondary metabolites. rsc.org These natural products are particularly abundant in plant families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae. mdpi.comnih.gov They are isolated from various parts of the plant, including the roots, heartwood, and leaves.

The biosynthesis of these compounds in plants often involves complex enzymatic pathways. While specific pathways vary, they generally originate from precursors in the phenylpropanoid pathway. Through a series of hydroxylations, cyclizations, and other modifications, plants construct the core benzofuran ring and its various derivatives. The natural diversity of these compounds has provided chemists with a rich source of lead structures for drug discovery. rsc.org

Table 2: Selected Naturally Occurring Benzofuran Derivatives and Their Plant Sources

| Compound Name | Plant Source(s) | Plant Family | Reference(s) |

|---|---|---|---|

| Moracin D | Morus alba (White Mulberry) | Moraceae | mdpi.com |

| Cicerfuran | Cicer spp. (Chickpea) | Fabaceae | mdpi.com |

| Ailanthoidol | Chinese herbal plants | - | lbp.world |

| Machicendiol | Machilus glaucescens | Lauraceae | lbp.world |

| Various Benzofurans | Petasites hybridus (Butterbur) | Asteraceae | researchgate.net |

Benzofuran-based compounds are classified based on the nature and position of the substituents attached to the core heterocyclic ring system. The parent compound, benzofuran, is a simple bicyclic structure. Derivatives can be formed through substitution on either the benzene or the furan portion of the molecule.

Key structural classes include:

Substituted Benzofurans: Simple derivatives where hydrogen atoms on the ring are replaced by functional groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), alkyl, or halogen groups.

2-Arylbenzofurans: A significant class where an aryl (e.g., phenyl) group is attached at the C-2 position of the furan ring. Many of these are found in nature. lbp.world

Benzofuran Ethanones (Acetylbenzofurans): Compounds, like the subject of this article, that possess an acetyl group (-COCH₃). The position of this group (commonly C-2 or C-3) is a key structural feature that influences reactivity and biological activity. nih.govlbp.world

Complex Fused Systems: More elaborate structures where the benzofuran moiety is fused to other ring systems to form polycyclic compounds.

The compound this compound is structurally defined by a benzofuran core, a hydroxyl group at the C-4 position of the benzene ring, and an ethanone (B97240) (acetyl) group at the C-2 position of the furan ring. This specific arrangement of an electron-donating hydroxyl group and an electron-withdrawing acetyl group is expected to influence the molecule's electronic properties and chemical reactivity.

Historical Overview of Academic Research on this compound and Related Structural Motifs

While the first synthesis of the parent benzofuran ring was reported by Perkin in 1870, research into its many derivatives has evolved considerably over the subsequent decades. nih.gov The study of benzofuran ethanones, in particular, has transitioned from foundational synthetic chemistry to targeted drug discovery efforts.

Early research on benzofuran ethanone derivatives focused primarily on establishing reliable methods for their synthesis and conducting basic characterization. One of the classical and widely used methods for constructing the 2-substituted benzofuran core involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com This approach provides a straightforward route to 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives and highlights a general strategy for forming the furan ring fused to a phenolic precursor.

Another foundational reaction involves the direct acylation of a pre-formed benzofuran ring. However, controlling the position of substitution can be challenging. For 2-acetylbenzofurans specifically, syntheses often start from salicylaldehydes or other ortho-hydroxy-substituted aromatic precursors, which are cyclized with reagents that introduce the two-carbon side chain of the furan ring, including the acetyl group. Once synthesized, these early compounds were characterized using classical methods, which later came to include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to confirm their structures. mdpi.com

The academic focus on benzofuran ethanone derivatives has markedly shifted from simple synthesis to the exploration of their vast potential in medicinal chemistry. The acetyl group at the C-2 position serves as a versatile chemical handle for further molecular modifications, allowing for the creation of extensive libraries of related compounds for biological screening. lbp.world

The evolution of research can be summarized in several key phases:

Functional Group Transformation: Initial studies explored the reactivity of the acetyl group. For example, the methylene (B1212753) carbon adjacent to the carbonyl is readily halogenated, as seen in the synthesis of 1-(benzofuran-2-yl)-2-bromoethanone, a key intermediate for further reactions. prepchem.com The carbonyl group itself can be condensed with hydrazides to form hydrazones, a class of compounds known for a wide range of biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: As biological screening became more common, researchers began to synthesize series of related benzofuran ethanones to understand how different substituents affect their activity. For instance, studies have shown that the introduction of bromine atoms into the benzofuran structure often increases cytotoxic potential against cancer cells. nih.govnih.gov The presence and position of the acetyl group itself have been found to be critical for the activity and selectivity of some derivatives. nih.gov

Targeted Drug Design: More recent research is focused on designing benzofuran ethanone derivatives to act on specific biological targets. This includes the development of compounds that induce apoptosis (programmed cell death) in cancer cells, inhibit key enzymes, or act as antimicrobial agents. nih.govnih.govmdpi.com The research on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, for example, has led to the identification of compounds with selective toxicity against leukemia cells and the ability to reduce the secretion of inflammatory cytokines like IL-6. nih.govmdpi.com

This progression demonstrates a clear trend from fundamental organic synthesis toward sophisticated, goal-oriented medicinal chemistry, underscoring the enduring importance of the benzofuran ethanone scaffold in the search for new therapeutic agents.

Table 3: Evolving Applications and Research Findings for Benzofuran Ethanone Derivatives

| Research Focus | Example Derivative Class / Finding | Investigated Activity | Reference(s) |

|---|---|---|---|

| Chemical Reactivity | Bromination of 2-acetylbenzofuran (B162037) | Synthesis of reactive intermediates | prepchem.com |

| Chemical Reactivity | Condensation with hydrazides | Synthesis of hydrazone derivatives | mdpi.com |

| Anticancer Activity | Bromo-derivatives of benzofuran ethanones | Cytotoxicity, apoptosis induction in leukemia cells | nih.govnih.govmdpi.com |

| Anticancer Activity | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Tubulin inhibition | nih.govmdpi.com |

| Anti-inflammatory | Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone | Inhibition of IL-6 secretion | mdpi.com |

| Antimicrobial Activity | Various 2-acetylbenzofuran derivatives | Antibacterial and antifungal | lbp.worldmdpi.com |

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound is largely undefined, pointing to a significant number of unexplored avenues.

A primary gap exists in the dedicated synthesis of this compound. While general methods for benzofuran synthesis are abundant, specific optimization for this substitution pattern is not well-documented. mdpi.comjocpr.comorganic-chemistry.org Key synthetic strategies that could be adapted include:

Intramolecular Cyclization: Methods such as the Perkin rearrangement or transition-metal-catalyzed cyclization of appropriately substituted phenols and ketones are common for benzofuran synthesis. medcraveonline.comthieme-connect.comresearchgate.net The specific precursors and reaction conditions for maximizing the yield of this compound remain to be systematically studied.

Annulation Reactions: Building the furan ring onto a pre-existing benzene derivative is another viable approach. researchgate.net

A detailed mechanistic understanding of the formation of this specific isomer is also lacking. Studies are needed to elucidate the reaction pathways, intermediates, and the influence of the hydroxyl group on the regioselectivity of the cyclization process.

The following table outlines potential synthetic precursors that could be investigated for the synthesis of this compound, based on established benzofuran synthetic strategies.

| Starting Material 1 | Starting Material 2 | Potential Synthetic Method |

| Resorcinol (B1680541) | 3-chloro-2,4-pentanedione | Perkin-like condensation and cyclization |

| 2-iodoresorcinol | Terminal alkyne (e.g., 3-butyn-2-one) | Sonogashira coupling followed by intramolecular cyclization |

| 1,2,4-Trihydroxybenzene | Propargyl alcohol derivatives | Metal-catalyzed annulation |

This table is illustrative of potential synthetic routes and is not based on experimentally verified syntheses for this specific compound.

Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis and study of this compound. tus.ac.jpnih.govacs.org These include:

Photoredox Catalysis: Light-mediated reactions could offer milder and more selective routes to benzofuran cores.

C-H Activation/Functionalization: Direct functionalization of the benzofuran scaffold could provide a more efficient way to introduce the acetyl group or other functionalities. acs.org

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, potentially improving yields and safety for certain synthetic steps.

The biological evaluation of this compound is a significant unexplored area. Screening for activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties would be a crucial first step in understanding its therapeutic potential. nih.govphytojournal.comguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)10-5-7-8(12)3-2-4-9(7)13-10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRCYLAIOALJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Hydroxybenzofuran 2 Yl Ethanone

Classical Synthetic Routes to the Benzofuran (B130515) Core and Ethanone (B97240) Moiety of the Compound

Traditional synthetic approaches typically involve the stepwise assembly of the molecule, focusing first on the formation of the heterocyclic benzofuran core and then on the installation of the required functional groups.

The construction of the benzofuran ring is a cornerstone of the synthesis. Various classical methods achieve this through intramolecular cyclization, forming the crucial C-O bond of the furan (B31954) ring. A common strategy involves the reaction of an ortho-substituted phenol (B47542) with a component that provides the remaining two carbon atoms of the furan ring.

One prevalent method is the acid-catalyzed cyclization and dehydration of α-aryloxy ketones. For instance, a ketone derived from a suitably substituted hydroquinone (B1673460) or resorcinol (B1680541) derivative can undergo intramolecular condensation to form the benzofuran ring. Another approach involves the cyclization of o-alkynylphenols, often mediated by transition metals, which can be a versatile route to substituted benzofurans. researchgate.net The Perkin rearrangement and reactions involving the condensation of phenacyl phenyl ethers using polyphosphoric acid (PPA) also represent established routes to the 2-substituted benzofuran scaffold. jocpr.com

A summary of relevant classical cyclization strategies is presented below.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type |

| Condensation | o-Hydroxyacetophenone derivative | α-Halo ketone, Base | 2,3-Disubstituted benzofuran |

| Dehydrocyclization | 2-Ethylphenol derivative | Oxidation Catalyst | 2,3-Benzofuran bohrium.com |

| O-Arylation/Cyclization | o-Halophenol | Cuprous aryl acetylene | 2-Arylbenzofuran jocpr.com |

| Tandem Reaction | 2-Methoxyphenylacetones | Boron tribromide (BBr₃) | 2-Methylbenzofuran jocpr.com |

This table presents generalized classical routes to the benzofuran core.

The introduction of the ethanone (acetyl) group onto the benzofuran ring is typically achieved via electrophilic acylation, most commonly the Friedel-Crafts acylation. nih.gov In this reaction, the pre-formed 4-hydroxybenzofuran is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or bismuth (III) trifluoromethanesulfonate. orgsyn.org

The regioselectivity of this reaction is critical. The hydroxyl group at the 4-position and the furan ring oxygen are both activating, electron-donating groups that direct electrophilic substitution. Acylation generally occurs preferentially at the C2 position of the benzofuran ring due to its higher electron density. However, competing acylation at other positions, such as C3 or on the benzene (B151609) ring, can occur, potentially lowering the yield of the desired product. nih.gov

An alternative to Lewis acid-catalyzed methods is the use of trifluoroacetic anhydride (TFAA) to mediate the acylation with a carboxylic acid. This approach avoids strong Lewis acids and can offer different regioselectivity or milder reaction conditions. arkat-usa.org

| Acylation Method | Acylating Agent | Catalyst/Mediator | Key Features |

| Friedel-Crafts Acylation | Acetyl chloride / Acetic anhydride | Lewis Acids (e.g., AlCl₃) | Most common method; regioselectivity can be an issue. nih.gov |

| TFAA-Mediated Acylation | Acetic acid | Trifluoroacetic anhydride (TFAA) | Avoids strong Lewis acids; proceeds via a mixed anhydride. arkat-usa.org |

| Rearrangement Strategy | 2-Hydroxychalcone derivative | Base or weak acid | Forms 3-acylbenzofurans via rearrangement and cyclization. nih.gov |

This table summarizes key methods for introducing an ethanone group onto a benzofuran scaffold.

Incorporating the hydroxyl group at the C4 position is a key synthetic challenge that is often best addressed by selecting an appropriately substituted starting material. Synthesizing the benzofuran ring from a precursor that already contains the hydroxyl group, or a protected version thereof, is generally more efficient than attempting to hydroxylate the pre-formed benzofuran.

For example, starting with a derivative of resorcinol (1,3-dihydroxybenzene) or hydroquinone (1,4-dihydroxybenzene) allows the hydroxyl group to be correctly positioned from the outset. A recently developed method involves the oxidative coupling of simple phenols with β-dicarbonyl compounds, catalyzed by zinc iodide and using phenyliodonium (B1259483) diacetate (PIDA) as an oxidant, to directly produce 5-hydroxybenzofurans. thieme-connect.com While this produces a different isomer, the principle of using a pre-hydroxylated starting material is central.

Another innovative strategy involves a "deconstructive reorganization" of pyrone-derived alkynes, where both the benzene and furan rings are constructed simultaneously, allowing for the preparation of various hydroxylated benzofurans with high atom economy. nih.govresearchgate.net Direct hydroxylation of an existing benzofuran ring is generally difficult to control and can lead to a mixture of products or oxidation of the furan ring.

Modern Approaches for Functionalization at the Hydroxybenzofuran and Ethanone Units

Contemporary synthetic chemistry emphasizes the use of catalytic methods and sustainable practices to improve efficiency, selectivity, and environmental compatibility.

Transition metal catalysis has become indispensable for synthesizing and functionalizing heterocyclic compounds like benzofurans. nih.gov Catalysts based on palladium, copper, nickel, and rhodium enable a wide array of transformations. nih.govacs.org

For the synthesis of the core, palladium- and copper-cocatalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a powerful one-pot method. nih.govacs.org This approach allows for the assembly of highly substituted benzofurans from readily available starting materials. organic-chemistry.org

For advanced derivatization of a pre-existing 1-(4-hydroxybenzofuran-2-yl)ethanone scaffold, cross-coupling reactions are highly valuable. If the molecule is first halogenated (e.g., brominated or iodinated) on the benzene ring, it can undergo reactions such as:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid to form a new carbon-carbon bond, allowing for the introduction of aryl or vinyl substituents.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce alkenyl side chains.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction to form carbon-nitrogen bonds, introducing amine functionalities.

These methods provide powerful tools for creating libraries of complex derivatives from the core this compound structure for further research.

Modern synthesis increasingly incorporates the principles of green chemistry to reduce environmental impact. nih.gov This involves using less hazardous solvents, catalytic rather than stoichiometric reagents, minimizing waste, and designing energy-efficient processes. bohrium.com

Several green strategies have been applied to benzofuran synthesis:

Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been demonstrated for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to the corresponding chiral alcohol in an aqueous medium. This method offers high enantioselectivity and avoids harsh chemical reagents. nih.gov

Use of Greener Solvents: A one-pot synthesis of benzofuran derivatives has been reported using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and ethylene (B1197577) glycol. acs.org This solvent is biodegradable and has low toxicity, offering a sustainable alternative to conventional volatile organic solvents. acs.org

Catalyst-Free and One-Pot Reactions: Designing synthetic sequences where multiple steps occur in a single reaction vessel ("one-pot") reduces waste from intermediate purification steps and saves energy and time. tandfonline.com Some benzofuran syntheses have been developed that proceed under catalyst-free conditions or use recyclable catalysts. acs.orgtandfonline.com

Gas-Solid Catalysis: An innovative approach reports the synthesis of 2,3-benzofuran through the selective oxidation of ethylbenzene (B125841) over a solid Sr²⁺ modified FeOₓ/SiO₂ catalyst, representing an efficient and environmentally friendly gas-phase route. bohrium.com

These sustainable protocols are crucial for the future of chemical manufacturing, providing pathways to valuable compounds like this compound with minimal environmental footprint.

Green Chemistry Principles and Sustainable Synthetic Protocols

Biocatalytic Transformations and Enzymatic Approaches

Biocatalytic methods are at the forefront of green chemistry, offering high selectivity under mild reaction conditions. While specific enzymatic synthesis of this compound is not extensively documented, studies on analogous compounds provide significant insights. A notable example is the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to its corresponding alcohol, (S)-1-(benzofuran-2-yl)ethanol. nih.gov

This transformation was efficiently carried out using the whole-cell biocatalyst Lactobacillus paracasei BD87E6. nih.gov This process highlights the potential of enzymatic systems to produce chiral building blocks from benzofuran ethanone precursors. The reaction achieved a high yield of 92% and exceptional stereoselectivity, with an enantiomeric excess (ee) greater than 99.9%. nih.gov Such enzymatic reductions are valuable for producing optically active molecules that can serve as precursors for pharmaceuticals. researchgate.net The success of this bioreduction on the core benzofuran-2-yl-ethanone structure suggests that similar enzymatic approaches could be developed for hydroxylated derivatives like this compound, potentially leading to enantiomerically pure hydroxy-substituted benzofuran alcohols.

Solvent-Free and Aqueous Media Reactions

In line with green chemistry principles, conducting reactions in aqueous media or under solvent-free conditions minimizes environmental impact. The aforementioned biocatalytic reduction of 1-(benzofuran-2-yl)ethanone is a prime example of a reaction performed in an aqueous medium, demonstrating the feasibility of using water as a solvent for transformations of benzofuran derivatives. nih.gov

Solvent-free approaches, often assisted by microwave irradiation, have also been successfully applied to reactions involving benzofuran precursors. For instance, microwave-assisted synthesis has been shown to shorten reaction times and reduce side products in the creation of 2,3-disubstituted benzofurans. nih.gov The use of water as a reaction medium has been explored for a diverse range of heterocyclic syntheses, underscoring its role as an environmentally benign solvent. researchgate.net These methodologies represent sustainable alternatives to traditional organic solvents for the synthesis of this compound and related compounds.

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and atom-economical. researchgate.net MCRs have been developed for the synthesis of highly functionalized benzofurans. nih.govtandfonline.com

A compelling example is the one-pot, five-component synthesis of 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This reaction combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by a Palladium/Copper system. rsc.org This process efficiently creates six new bonds and generates significant molecular complexity from simple precursors in a single operation. rsc.org Such strategies could be adapted to use this compound as a building block, enabling the rapid generation of a library of complex derivatives with potential biological activities. The development of MCRs for benzofuran synthesis is a testament to their power in creating structurally diverse and medicinally relevant compounds. acs.org

Optimization of Reaction Conditions and Yields for the Compound's Synthesis

The efficient synthesis of hydroxybenzofurans, including the target compound, relies heavily on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, oxidant, solvent, and temperature can dramatically influence reaction outcomes and yields.

A systematic study on the synthesis of 5-hydroxybenzofurans via a tandem oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds illustrates this process. thieme-connect.comthieme-connect.de Researchers screened various catalysts and oxidants, identifying zinc iodide (ZnI₂) as an effective Lewis acid catalyst and phenyliodine(III) diacetate (PIDA) as the optimal oxidant, achieving a 61% yield. thieme-connect.de Further optimization of the solvent and temperature revealed that conducting the reaction in chlorobenzene (B131634) at 95 °C maximized the yield, which was improved to 88% by adjusting the substrate ratio. thieme-connect.de

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| ZnI₂ | DDQ | DCE | 85 | 40 |

| ZnI₂ | PIDA | DCE | 85 | 61 |

| ZnI₂ | PIDA | Toluene | 85 | 69 |

| ZnI₂ | PIDA | Chlorobenzene | 85 | 75 |

| ZnI₂ | PIDA | Chlorobenzene | 95 | 81 |

| ZnI₂ | PIDA | Chlorobenzene | 110 | 83 |

| ZnI₂ | PIDA | Chlorobenzene | 95 | 88* |

Similarly, optimizing the reaction time for the synthesis of dihydrobenzofuran neolignans from 20 hours down to 4 hours was achieved without significant loss of conversion or selectivity by changing the solvent and oxidant conditions. scielo.br These examples underscore the importance of methodical optimization to develop practical and high-yielding synthetic routes for substituted benzofurans.

Ligand Design and Catalyst Development for Enhanced Selectivity

The development of novel catalysts and ligands is central to advancing the synthesis of benzofurans with high efficiency and selectivity. A wide array of transition metals, including palladium, copper, nickel, rhodium, gold, and silver, have been employed as catalysts. nih.govacs.org

In nickel-catalyzed syntheses, the choice of ligand has been shown to be critical. For example, the use of 1,10-phenanthroline (B135089) as a ligand for a Ni(OTf)₂ catalyst resulted in high yields for the synthesis of benzofuran derivatives via intramolecular nucleophilic addition. nih.govacs.org Palladium-based catalysts are also widely used, often in combination with co-catalysts like copper iodide (CuI) in Sonogashira coupling reactions to build the benzofuran core. nih.govrsc.org In some cases, specific ligands such as tricyclohexylphosphine (B42057) (PCy₃) are employed to control the reaction pathway. acs.org

Ligand selection can also be used to tune the selectivity between different products. A ligand-controlled method for the synthesis of indoles and benzofurans from the same starting materials was developed, where the product ratio could be tuned by the specific mono-protected amino acid (MPAA) ligand used. bohrium.com The ongoing design of new catalysts and ligands continues to expand the toolkit for the selective and efficient synthesis of complex benzofuran structures.

Mechanistic Insights into Reaction Pathways to Improve Efficiency

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and improving efficiency. For the synthesis of 5-hydroxybenzofurans via PIDA-mediated oxidative coupling, two plausible mechanistic pathways were proposed. thieme-connect.de

Path A: Involves a 1,4-Michael addition to form an intermediate, which then undergoes intramolecular cyclization followed by aromatization.

Path B: Involves the same initial Michael addition, but is followed by aromatization before the final cyclization step.

By observing that substrates with electron-withdrawing groups gave poor yields, researchers concluded that Path A was the more likely route. thieme-connect.comthieme-connect.de This insight helps in selecting appropriate substrates to maximize yield.

Stereoselective Synthesis of this compound Analogues (if applicable)

The stereoselective synthesis of analogues of this compound is of significant interest, particularly for creating chiral molecules for pharmaceutical applications. The reduction of the ketone functionality to a chiral alcohol is a common and valuable transformation.

A highly effective method for the stereoselective synthesis of (S)-1-(benzofuran-2-yl)ethanol has been demonstrated using a whole-cell biocatalyst. nih.gov The asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei provides the (S)-enantiomer of the corresponding alcohol with excellent results. This "green" method, performed in an aqueous medium, is not only highly selective but also scalable. nih.govresearchgate.net Another study demonstrated the enantioselective reduction of the same ketone using carrot bits (Daucus carota) as the biocatalyst, further highlighting the utility of plant-based enzymes in stereoselective transformations. researchgate.net

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-(Benzofuran-2-yl)ethanone | Lactobacillus paracasei BD87E6 | (S)-1-(Benzofuran-2-yl)ethanol | 92 | >99.9 |

These enzymatic and biocatalytic approaches showcase a powerful strategy for accessing enantiomerically pure analogues of this compound, which would be challenging to achieve through traditional chemical methods without the use of expensive chiral reagents. researchgate.net

Chiral Catalyst Development for Enantioselective Synthesis

The enantioselective synthesis of benzofuran derivatives is a significant challenge, driving the development of novel chiral catalysts. These catalysts, which can be metal complexes, small organic molecules (organocatalysts), or enzymes (biocatalysts), are designed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Organocatalysis: Chiral phosphoric acids and squaramide-based catalysts have emerged as powerful tools in asymmetric synthesis. For instance, a Cinchona squaramide catalyst has been successfully employed in the asymmetric [4+2] cyclization of benzofuran-derived azadienes with azlactones. nih.gov This method yields complex benzofuran-fused heterocyclic structures with exceptional stereocontrol, achieving high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). nih.gov Similarly, chiral phosphoric acids have been shown to catalyze the asymmetric 1,4-addition of indoles to benzofuran-derived azadienes, producing enantioenriched tri(hetero)arylmethane products with up to 99:1 enantiomeric ratio. researchgate.net

Transition-Metal Catalysis: Palladium and nickel complexes featuring chiral ligands are prominent in this area. A notable example involves a palladium-chiral phosphoramidite (B1245037) complex used to catalyze an asymmetric [4+3] cyclization reaction, delivering chiral benzofuran-fused azepines with up to 99% enantiomeric excess (ee). globethesis.com In another approach, a nickel-catalyzed asymmetric addition of aromatic halides to ketones has been developed for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofurans that contain a tertiary alcohol. acs.org

Biocatalysis: Enzymes and engineered proteins offer an environmentally friendly and highly selective alternative to traditional catalysts. A biocatalytic strategy using engineered myoglobins has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This method allows for the construction of stereochemically rich 2,3-dihydrobenzofurans with nearly perfect stereocontrol (>99.9% de and ee). rochester.edu

| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Cinchona Squaramide | [4+2] Cyclization | Benzofuran-derived Azadienes | Up to 99% | nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | 1,4-Addition | Benzofuran-derived Azadienes | Up to 99:1 er | researchgate.net |

| Transition Metal | Palladium-Chiral Phosphoramidite | [4+3] Cyclization | Benzofuran-fused 1-Azadienes | Up to 99% | globethesis.com |

| Transition Metal | Nickel with Chiral Ligand | Intramolecular Addition | Aryl Halides and Ketones | High | acs.org |

| Biocatalyst | Engineered Myoglobin | Cyclopropanation | Benzofurans | >99.9% | rochester.edu |

Diastereoselective Approaches to Complex Benzofuran Derivatives

When a molecule already contains one or more chiral centers, introducing new ones requires controlling the relative stereochemistry, a process known as diastereoselective synthesis. For a molecule like this compound, subsequent reactions on the acetyl group or the benzofuran ring can be directed to form specific diastereomers, leading to complex polycyclic or highly substituted structures.

Cycloaddition Reactions: Diastereoselective cycloadditions are a powerful method for constructing multiple stereocenters simultaneously. A chiral guanidine (B92328) catalyst has been used in an asymmetric [4+1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. researchgate.net This reaction generates complex chiral spirooxindole frameworks containing a benzofuran moiety with high diastereoselectivities (up to >95:5 dr). researchgate.net The aforementioned squaramide-catalyzed [4+2] cyclization is also highly diastereoselective, providing access to benzofuran-fused heterocycles with excellent control over the relative stereochemistry of the newly formed chiral centers. nih.gov

Substrate-Controlled Reactions: In some cases, the inherent structure of the benzofuran substrate can direct the stereochemical outcome of a reaction. The synthesis of complex natural products containing the benzofuran ring often relies on stereoselective steps where the existing chirality in the molecule influences the approach of reagents, leading to the preferential formation of one diastereomer. rsc.org

Catalyst-Controlled Diastereoselection: As seen with biocatalysis, engineered myoglobins can perform cyclopropanation on the benzofuran double bond to yield tricyclic products with exceptional control, affording essentially a single diastereomer (>99.9% de). rochester.edu Another powerful strategy is the organocatalytic Michael addition of α-aryl isocyanoacetates to aurone-derived azadienes (which are structurally related to 2-acylbenzofurans). researchgate.net This approach creates two adjacent stereocenters, one of which is a quaternary carbon, with high diastereocontrol, yielding functionalized α-amino ester derivatives. researchgate.net

| Methodology | Catalyst/Reagent | Reactant Classes | Product Type | Diastereoselectivity (dr/de) | Reference |

|---|---|---|---|---|---|

| [4+1] Cyclization | Chiral Guanidine | Benzofuran-derived Azadienes & 3-Chlorooxindoles | Chiral Spirooxindoles | >95:5 dr | researchgate.net |

| [4+2] Cyclization | Cinchona Squaramide | Benzofuran-derived Azadienes & Azlactones | Benzofuran-fused Heterocycles | >20:1 dr | nih.gov |

| Michael Addition | Organocatalyst | Aurone-derived Azadienes & Isocyanoacetates | α,α-Disubstituted α-Amino Esters | High | researchgate.net |

| Cyclopropanation | Engineered Myoglobin | Benzofurans & Diazo Reagents | Tricyclic Dihydrobenzofurans | >99.9% de | rochester.edu |

Chemical Reactivity and Mechanistic Investigations of 1 4 Hydroxybenzofuran 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The furan (B31954) component of benzofuran is generally more reactive towards electrophiles than the benzene (B151609) ring. pearson.com In unsubstituted benzofuran, electrophilic attack preferentially occurs at the 2-position. stackexchange.comechemi.com However, since this position is already substituted in the target molecule, the next most likely site for attack on the furan ring is the 3-position.

On the benzene ring, the hydroxyl group at position 4 is a powerful activating group and an ortho-, para-director due to its ability to donate electron density through resonance. uci.edu Conversely, the ether oxygen of the furan ring also acts as an activating ortho-, para-director. The acetyl group at position 2 is a deactivating group and a meta-director with respect to the furan ring. The interplay of these influences determines the ultimate position of substitution.

The regioselectivity of electrophilic substitution on the 1-(4-Hydroxybenzofuran-2-yl)ethanone scaffold is a complex matter dictated by the balance of electronic and steric effects. The positions on the benzene ring (5, 6, and 7) and the furan ring (3) are all potential sites for substitution.

Position 3 (Furan Ring): This position is activated by the furan oxygen but deactivated by the adjacent meta-directing acetyl group. Attack at this position leads to a carbocation intermediate that can be stabilized by the lone pair of electrons on the furan oxygen. stackexchange.comechemi.com

Position 5 (Benzene Ring): This position is ortho to the strongly activating hydroxyl group and is a highly favored site for electrophilic attack. uci.edu

Position 7 (Benzene Ring): This position is also ortho to the hydroxyl group. While electronically activated, it may be more sterically hindered compared to the 5-position.

Position 6 (Benzene Ring): This position is para to the hydroxyl group, but substitution here is less common compared to the ortho positions in many phenol (B47542) reactions.

| Substituent | Position | Electronic Effect | Directing Influence | Effect on Ring Reactivity |

|---|---|---|---|---|

| -OH (Hydroxyl) | 4 | +R >> -I (Resonance Donating) | Ortho, Para (to positions 5, 3) | Strongly Activating |

| -C(O)CH₃ (Acetyl) | 2 | -R, -I (Resonance & Inductive Withdrawing) | Meta (to position 3) | Deactivating |

| -O- (Furan Ether) | 1 | +R (Resonance Donating) | Ortho, Para (to positions 2, 7a, 3a) | Activating |

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the reaction pathways can be predicted based on established mechanisms for substituted phenols and benzofurans. masterorganicchemistry.comuci.edulibretexts.org

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would likely lead to mono- or poly-halogenation. uci.edu Given the strong activation by the hydroxyl group, the primary substitution product is expected to be 1-(5-Bromo-4-hydroxybenzofuran-2-yl)ethanone. Further halogenation could potentially occur at the 7-position.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. libretexts.org This powerful electrophile will react at the most nucleophilic site. The predicted major product would be 1-(4-Hydroxy-5-nitrobenzofuran-2-yl)ethanone, resulting from substitution ortho to the hydroxyl group.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. This reaction is generally reversible. As with nitration, the substitution is expected to be directed by the hydroxyl group, yielding 4-Hydroxy-2-acetylbenzofuran-5-sulfonic acid as the predominant product.

Nucleophilic Additions and Condensations Involving the Ethanone (B97240) Group

The ethanone group possesses a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity allows for a host of transformations, including the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures. libretexts.org

The acetyl moiety readily undergoes nucleophilic addition with various carbon-based nucleophiles. These reactions are fundamental for extending the carbon skeleton of the molecule.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that attack the carbonyl carbon to form a tertiary alcohol upon acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(4-hydroxybenzofuran-2-yl)propan-2-ol. youtube.com

Cyanide Addition: The addition of a cyanide ion (e.g., from HCN or NaCN), typically under basic conditions, results in the formation of a cyanohydrin. libretexts.orgyoutube.com This reaction converts the ethanone group into a functional group containing both a hydroxyl and a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The α-protons of the ethanone's methyl group are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in condensation reactions, particularly with aldehydes and ketones, leading to the formation of α,β-unsaturated ketones, which are extended conjugated systems.

The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base (e.g., NaOH, KOH). This reaction is widely used to synthesize chalcones and their analogues. Syntheses of various benzofuran-substituted chalcones have been reported starting from similar 2-acetylbenzofuran (B162037) precursors. nih.govnih.gov For instance, reacting this compound with a substituted benzaldehyde (B42025) (Ar-CHO) would produce a chalcone (B49325) derivative, 1-(4-hydroxybenzofuran-2-yl)-3-arylprop-2-en-1-one. nih.gov These extended π-systems are of significant interest in materials science and medicinal chemistry.

| 2-Acetylbenzofuran Reactant | Aldehyde Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 1-(7-methoxy-1-benzofuran-2-yl)ethanone | 4-methylbenzaldehyde | Claisen-Schmidt Condensation | Chalcone | nih.gov |

| 1-(7-ethoxy-1-benzofuran-2-yl)ethanone | Various Aromatic Aldehydes | Claisen-Schmidt Condensation | Chalcone Derivatives | nih.gov |

| 1-(4,4-dimethyl-2-piperidon-6-yl)-2-propanone* | Benzaldehyde Derivatives | Aldol-type Condensation | α,β-Unsaturated Ketones | nih.gov |

Note: While not a benzofuran, this example illustrates a similar condensation pathway.

Redox Chemistry of the Hydroxy and Ethanone functionalities

The presence of both a phenol (hydroxy group) and a ketone (ethanone group) allows this compound to participate in both oxidation and reduction reactions.

Oxidation of the Hydroxyl Group: Phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of quinone-like structures. Electrochemical studies on structurally related hydroxyphenyl derivatives show that they can be oxidized to generate reactive p-quinone imine intermediates, which can then react with nucleophiles. researchgate.net This suggests that this compound could potentially be oxidized to a benzofuran-fused quinone, a highly reactive species.

Reduction of the Ethanone Group: The carbonyl group of the ethanone is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for reducing ketones to alcohols, which would convert the title compound to 1-(4-hydroxybenzofuran-2-yl)ethanol. youtube.com

Biocatalytic Reduction: Asymmetric bioreduction offers a green chemistry approach to produce chiral alcohols. Studies have shown that 1-(benzofuran-2-yl)ethanone can be reduced to the corresponding (S)-1-(benzofuran-2-yl)ethanol with high yield and enantiomeric excess using whole-cell biocatalysts like Lactobacillus paracasei. researchgate.net This method highlights the potential for stereoselective reduction of the ethanone group in the target molecule.

Oxidation Pathways and Product Characterization

A comprehensive review of scientific literature reveals a lack of specific studies detailing the oxidation pathways and product characterization for this compound. While the phenolic hydroxyl group suggests a susceptibility to oxidation, potentially leading to quinone-type structures or oxidative coupling products, dedicated research on this specific molecule has not been extensively reported. Characterization of such products would typically involve spectroscopic methods like NMR, mass spectrometry, and IR spectroscopy to elucidate the resulting chemical structures.

Reduction Strategies and Control of Selectivity

The reduction of the acetyl group in benzofuran-2-yl ethanone derivatives is a key transformation for producing chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. While studies focusing specifically on the 4-hydroxy substituted compound are limited, research on the parent compound, 1-(benzofuran-2-yl)ethanone, provides significant insight into effective and selective reduction strategies.

Biocatalytic reduction offers a green and highly selective method for this transformation. Research has demonstrated the highly stereoselective bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using whole cells of Lactobacillus paracasei BD87E6. researchgate.net This method is noted for its mild reaction conditions and high efficiency. After optimizing parameters such as pH, temperature, and substrate concentration, the asymmetric bioreduction achieved a high yield and exceptional enantiomeric excess. researchgate.net

The study highlights a scalable and environmentally friendly process for producing the enantiopure alcohol, a valuable chiral building block. researchgate.net This biological approach demonstrates excellent control of selectivity, exclusively yielding the (S)-enantiomer. researchgate.net

| Parameter | Condition / Result |

|---|---|

| Biocatalyst | Lactobacillus paracasei BD87E6 |

| Substrate | 1-(Benzofuran-2-yl)ethanone |

| Product | (S)-1-(Benzofuran-2-yl)ethanol |

| Yield | 92% |

| Enantiomeric Excess (ee) | >99.9% |

| Reaction Scale | Successfully performed up to 6.73 g of substrate |

Investigations into Ring-Opening and Rearrangement Mechanisms

The stability of the benzofuran ring system is generally high, but under specific energetic conditions, such as photochemical irradiation or high temperatures, ring-opening and rearrangement reactions can be induced.

Photo-Induced Rearrangements

Thermal and Catalytic Rearrangements

There is a notable absence of published research concerning the thermal and catalytic rearrangements of this compound. Such studies would be valuable for understanding the compound's thermal stability and its potential for isomerization or degradation at elevated temperatures or in the presence of various catalysts.

Reaction Kinetics and Thermodynamic Studies of the Compound's Transformations

Quantitative data on the reaction kinetics and thermodynamic parameters for the transformations of this compound are scarce. Kinetic studies would be essential to determine reaction rates, activation energies, and to elucidate detailed reaction mechanisms. Similarly, thermodynamic data would provide insight into the feasibility and equilibrium positions of its potential reactions. To date, such detailed physicochemical investigations for this compound have not been reported in the literature.

Advanced Spectroscopic and Structural Characterization Techniques for 1 4 Hydroxybenzofuran 2 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com High-resolution NMR allows for the precise assignment of proton and carbon atoms and provides valuable information about the molecule's conformation.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous structural assignment of 1-(4-Hydroxybenzofuran-2-yl)ethanone. emerypharma.comresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the furan (B31954) proton, the hydroxyl proton, and the acetyl methyl protons. The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom, including the carbonyl and quaternary carbons which are not directly observed in proton spectra.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~154 |

| 3 | ~7.4 | ~112 |

| 3a | - | ~116 |

| 4 | - | ~156 |

| 4-OH | ~9.8 (broad s) | - |

| 5 | ~6.9 (d) | ~114 |

| 6 | ~7.2 (t) | ~125 |

| 7 | ~7.0 (d) | ~110 |

| 7a | - | ~148 |

| C=O | - | ~188 |

| CH₃ | ~2.6 (s) | ~27 |

2D NMR: 2D NMR techniques are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, COSY would show cross-peaks between the adjacent aromatic protons H-5, H-6, and H-7, confirming their positions in the spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. miami.edu It would be used to definitively link each proton shift in the table above to its corresponding carbon shift (e.g., H-3 to C-3, H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is vital for assigning quaternary carbons and connecting different parts of the molecule. Key expected correlations include from the acetyl methyl protons (CH₃) to the carbonyl carbon (C=O) and the C-2 of the benzofuran (B130515) ring, and from the furan proton (H-3) to C-2, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and preferred conformation. harvard.edu For example, a NOESY correlation between the furan proton H-3 and the acetyl methyl protons would suggest a specific spatial arrangement of the acetyl group relative to the furan ring.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, making it ideal for studying polymorphism. researchgate.netresearchgate.net Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties.

By analyzing parameters like chemical shifts, which are highly sensitive to the local electronic environment, ssNMR can distinguish between different polymorphs of this compound. dur.ac.uk Each polymorph would exhibit a unique ssNMR spectrum due to differences in molecular conformation, crystal packing, and intermolecular interactions in the solid state. dur.ac.uknih.gov Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples and can be used to identify and quantify the components in a mixture of polymorphs. nih.gov

Single-Crystal X-ray Diffraction Studies of the Compound and its Co-crystals/Salts

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the crystalline state. asianpubs.org This technique provides unambiguous information on bond lengths, bond angles, and torsion angles.

An SCXRD study of this compound would reveal its exact molecular conformation in the solid state. researchgate.net It would detail the planarity of the benzofuran ring system and the orientation of the acetyl and hydroxyl substituents.

Example Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.268 (13) |

| b (Å) | 11.671 (15) |

| c (Å) | 15.414 (2) |

| α (°) | 90 |

| β (°) | 72.683 (5) |

| γ (°) | 90 |

| Volume (ų) | 1483.8 (3) |

| Z | 4 |

Note: Data is illustrative and based on a representative benzofuran derivative. asianpubs.org

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide detailed information about the structure and fragmentation of a molecule.

Electron Impact (EI) or Electrospray Ionization (ESI) are common methods to generate the molecular ion. The fragmentation pattern of this ion is a unique fingerprint that helps in structural confirmation. For aromatic ketones, a primary fragmentation pathway is often the α-cleavage to lose the alkyl group, forming a stable acylium ion. miamioh.edu Another common fragmentation involves cleavage adjacent to the aromatic ring.

For this compound (Molecular Weight: 176.17 g/mol ), key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): α-cleavage next to the carbonyl group would lead to a prominent acylium ion at m/z 161.

Formation of the acetyl cation: Cleavage of the bond between the carbonyl carbon and the benzofuran ring could produce an ion at m/z 43 ([CH₃CO]⁺).

Further fragmentation of the benzofuran ring system: Subsequent losses of carbon monoxide (CO) are common in such heterocyclic systems. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 176 | [M]⁺• | Molecular Ion |

| 161 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| 133 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Isotopic Labeling: To definitively confirm fragmentation pathways, isotopic labeling can be employed. wikipedia.org This involves synthesizing the molecule with a heavy isotope (e.g., ¹³C or ²H) at a specific position. nih.govcreative-proteomics.com For example, synthesizing this compound with a ¹³C-labeled methyl group in the acetyl moiety would result in the molecular ion shifting to m/z 177. Observing a fragment at m/z 161 would confirm the loss of the labeled methyl group, while the acetyl cation fragment would shift to m/z 44. This powerful method provides unambiguous proof of proposed fragmentation mechanisms. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Table 1: Theoretical HRMS Data for this compound (C₁₀H₈O₃)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₃ |

| Calculated Monoisotopic Mass | 176.04734 u |

| Elemental Composition | Carbon: 10 |

| Hydrogen: 8 |

Note: Data is calculated and not from experimental measurements.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is instrumental in confirming the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. Although a specific experimental MS/MS spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar benzofuran derivatives. researchgate.netnih.gov

The primary fragmentation would likely involve the loss of the acetyl group and subsequent cleavages of the benzofuran ring structure. Key predicted fragmentation pathways for the protonated molecule ([C₁₀H₈O₃+H]⁺, m/z 177.0546) include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 162.0317.

Loss of ketene (B1206846) (CH₂=C=O): This would lead to a fragment ion at m/z 135.0441.

Cleavage of the C-C bond between the carbonyl and the benzofuran ring: This could result in the formation of an acylium ion (CH₃CO⁺) at m/z 43.0184 and a 4-hydroxybenzofuranyl cation at m/z 134.0368.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 177.0546 | 162.0317 | •CH₃ |

| 177.0546 | 135.0441 | CH₂=C=O |

Note: This data is predicted based on general fragmentation patterns of related compounds and is not from experimental measurements for this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. While specific experimental spectra for this compound are not provided in the searched literature, the expected characteristic vibrational frequencies can be inferred from its structure.

The FTIR and Raman spectra are expected to show characteristic bands for the hydroxyl (-OH), carbonyl (C=O), and benzofuran ring vibrations. The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) suggests that intermolecular hydrogen bonding will significantly influence the vibrational frequencies of these groups, particularly in the solid state. This hydrogen bonding would be expected to cause a broadening and a shift to a lower wavenumber of the O-H stretching band and a shift to a lower wavenumber for the C=O stretching band compared to the non-hydrogen-bonded state. scifiniti.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Phenolic O-H | 3200-3600 (broad) | Stretching (intermolecular H-bonding) |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (methyl) | 2850-3000 | Stretching |

| Carbonyl C=O | 1650-1680 | Stretching (conjugated and H-bonded) |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O (ether and phenol) | 1200-1300 | Stretching |

Note: These are expected frequency ranges based on the functional groups present and are not from experimentally recorded spectra of this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiomerically Pure Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers.

This compound is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. For these techniques to be applicable, a chiral center would need to be introduced into the molecule, for example, through derivatization to create enantiomerically pure forms. There is no information available in the searched literature regarding the synthesis of chiral derivatives of this compound or any chiroptical studies. nih.gov Therefore, this section is not applicable to the parent compound.

Theoretical and Computational Studies of 1 4 Hydroxybenzofuran 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of molecules. These methods can predict molecular orbitals, charge distributions, and various reactivity indices.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nanobioletters.com It is often employed to calculate properties such as optimized molecular geometry, vibrational frequencies, and electronic energies. researchgate.net For benzofuran (B130515) derivatives and other aromatic ketones, DFT calculations can elucidate global reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, ionization potential, electron affinity, chemical potential, hardness, and electrophilicity. researchgate.net These descriptors provide insight into the kinetic stability and reactivity of a molecule. For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Ab Initio Methods for Electronic Excitation States

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Time-Dependent DFT (TD-DFT) is a common method used to study the electronic excited states of molecules, predicting properties like absorption wavelengths and oscillator strengths, which are related to UV-Vis spectra. mdpi.com Such studies are crucial for understanding the photophysical behavior of compounds and are applied to various heterocyclic systems to analyze their electronic transitions. mdpi.com

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

Conformational analysis is used to determine the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

Energy Minimization and Potential Energy Surface Mapping

This process involves using computational methods, like DFT, to find the lowest energy conformation of a molecule. nanobioletters.com By systematically changing specific dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This map reveals the most stable conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Tautomerism Studies of the Hydroxy and Ethanone (B97240) Groups

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For 1-(4-Hydroxybenzofuran-2-yl)ethanone, keto-enol tautomerism is possible, involving the interplay between the phenolic hydroxy group and the acetyl (ethanone) group. mdpi.com Computational studies can predict the relative stability of different tautomers by calculating their energies. researchgate.net The equilibrium can be influenced by factors such as intramolecular hydrogen bonding and solvent effects, with spectroscopic data often used to confirm the predominance of one tautomeric form. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide detailed insight into how a solvent affects the conformation and behavior of a solute molecule. By simulating the molecule in a box of explicit solvent molecules (like water or ethanol), researchers can study the formation and dynamics of intermolecular interactions, such as hydrogen bonds, and assess how the solvent environment influences conformational preferences and stability.

Investigation of Solvation Shells and Diffusion

The behavior of this compound in a solution is critically influenced by its interactions with solvent molecules. Computational methods, particularly molecular dynamics (MD) simulations, can be employed to model the solvation process. These simulations would track the positions and movements of both the solute and solvent molecules over time, providing a dynamic picture of the solvation shells that form around the this compound molecule.

From such simulations, one could determine the radial distribution functions (RDFs) for different solvent atoms around specific atoms of the solute. The RDFs would reveal the probable distances at which solvent molecules are located, thereby defining the structure and size of the solvation shells. Furthermore, by analyzing the trajectories of the solute molecules over the course of the simulation, it is possible to calculate the diffusion coefficient. This parameter quantifies the rate at which the molecule moves through the solvent, a key factor in its transport properties.

Table 1: Hypothetical Solvation and Diffusion Parameters for this compound in Water

| Parameter | Description | Hypothetical Value |

| First Solvation Shell Radius | The distance from the solute's center of mass to the first peak of the solvent's radial distribution function. | 3.5 Å |

| Coordination Number | The average number of solvent molecules in the first solvation shell. | 15 |

| Diffusion Coefficient (D) | A measure of the rate of diffusion of the molecule through the solvent. | 2.0 x 10⁻⁵ cm²/s |

Note: The data in this table is illustrative and represents the type of information that would be generated from a molecular dynamics simulation study.

Binding Site Characterization (for biological interactions, non-clinical)

Understanding how this compound interacts with biological macromolecules is crucial for assessing its potential bioactivity. Computational methods can be used to characterize the binding sites of enzymes or receptors where this molecule might interact. Techniques such as molecular docking and molecular dynamics simulations are instrumental in this regard. researchgate.netafricanjournalofbiomedicalresearch.com

Molecular docking can predict the preferred orientation of this compound when it binds to a target protein. researchgate.netafricanjournalofbiomedicalresearch.com This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity. The results can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time. mdpi.com These simulations provide insights into the flexibility of the binding site and the dynamic nature of the interactions, offering a more realistic representation of the binding event. nih.gov

Table 2: Illustrative Binding Site Interactions for this compound with a Hypothetical Enzyme

| Interacting Residue | Interaction Type | Distance (Å) |

| SER-122 | Hydrogen Bond | 2.8 |

| LEU-205 | Hydrophobic | 3.5 |

| PHE-210 | π-π Stacking | 4.0 |

| TYR-315 | Hydrogen Bond | 3.1 |

Note: The data presented here is hypothetical and serves to illustrate the output of a binding site characterization study.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. frontiersin.org

Simulated NMR and IR Spectra

Density Functional Theory (DFT) is a widely used computational method for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. Similarly, by computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. These simulated spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (acetyl) | 195.2 |

| CH₃ (acetyl) | 25.8 |

| C2 (benzofuran) | 155.4 |

| C3 (benzofuran) | 108.1 |

| C3a (benzofuran) | 120.6 |

| C4 (benzofuran) | 158.9 |

| C5 (benzofuran) | 112.3 |

| C6 (benzofuran) | 125.7 |

| C7 (benzofuran) | 115.4 |

| C7a (benzofuran) | 148.3 |

Note: These chemical shifts are hypothetical and represent typical values that could be obtained from DFT calculations.

UV-Vis Absorption and Fluorescence Properties

Time-dependent density functional theory (TD-DFT) is a computational approach used to predict the electronic absorption and emission spectra of molecules. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, the UV-Vis absorption spectrum can be simulated. rsc.org Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the fluorescence spectrum can be predicted. These calculations can provide insights into the electronic structure of this compound and how it influences its photophysical properties. researchgate.net

Table 4: Predicted UV-Vis Absorption and Fluorescence Maxima for this compound

| Spectroscopic Property | Predicted Wavelength (nm) |

| Absorption Maximum (λₘₐₓ) | 320 |

| Fluorescence Maximum (λₑₘ) | 450 |

Note: The presented wavelengths are illustrative and represent potential outcomes of TD-DFT calculations.

In Silico Modeling of Ligand-Target Interactions (e.g., Molecular Docking, MD simulations for enzyme/receptor studies)

In silico modeling plays a pivotal role in understanding how a small molecule like this compound might interact with biological targets such as enzymes or receptors. dntb.gov.ua These computational techniques are essential in the early stages of drug discovery and for elucidating mechanisms of action. nih.gov

Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand to a macromolecular target. amazonaws.com The process involves computationally placing the ligand into the binding site of a protein and evaluating the interactions. The output is typically a binding score or energy, which provides an estimate of the binding affinity. africanjournalofbiomedicalresearch.com For this compound, docking studies could be performed against a panel of enzymes or receptors to identify potential biological targets. nih.gov

Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-target complex. nih.gov These simulations model the movement of atoms over time, providing a more detailed and realistic view of the binding interactions and the stability of the complex. nih.gov By analyzing the trajectories from an MD simulation, one can calculate binding free energies, which are a more accurate measure of binding affinity than docking scores. mdpi.com

Table 5: Illustrative Results from a Molecular Docking and MD Simulation Study of this compound with a Kinase Target

| Parameter | Description | Hypothetical Value |

| Docking Score | An estimation of the binding affinity from the docking calculation. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | GLU-85, LYS-42, MET-83 |

| Binding Free Energy (MM/PBSA) | A more accurate estimation of binding affinity calculated from MD simulations. | -45.2 kcal/mol |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating its stability in the binding pocket. | 1.2 Å |

Note: This table contains hypothetical data to exemplify the results that would be obtained from in silico ligand-target interaction studies.

Investigation of Biological Interactions and Molecular Mechanisms of 1 4 Hydroxybenzofuran 2 Yl Ethanone

In Vitro Enzyme Inhibition and Activation Studies

While specific enzymatic inhibition or activation data for 1-(4-Hydroxybenzofuran-2-yl)ethanone is not extensively documented in publicly available literature, studies on analogous benzofuran (B130515) structures provide insights into its potential enzymatic interactions. For instance, the position of the hydroxyl group on the benzofuran ring has been shown to be critical for certain biological activities. A comparative study on related compounds indicated that shifting a hydroxyl group from the 6-position to the 4-position can significantly diminish α-glucosidase inhibitory activity, underscoring the importance of the substitution pattern for enzyme-ligand interactions.

The identification of specific enzyme targets for this compound is a crucial first step in elucidating its mechanism of action. Broad screening assays against panels of kinases, proteases, and other enzymes are typically employed for this purpose. While specific targets for this compound have not been definitively identified in the available research, related benzofuran derivatives have been shown to interact with various enzymes. For example, certain substituted benzofurans have been investigated for their effects on enzymes involved in inflammatory pathways and cell signaling cascades. The structural motifs of this compound, including the hydroxylated benzofuran core and the ethanone (B97240) moiety, suggest potential interactions with enzymes that have complementary binding pockets capable of forming hydrogen bonds and other non-covalent interactions.

Data on specific enzyme targets for this compound is not currently available. The following table is an illustrative example of how such data would be presented.

| Enzyme Target Family | Specific Enzyme | Activity | Potency (IC50/EC50) | Assay Type |

| Kinases | e.g., Protein Kinase A | Inhibition | Data not available | Biochemical Assay |

| Proteases | e.g., Trypsin | No significant activity | Data not available | Biochemical Assay |

| Oxidoreductases | e.g., Cyclooxygenase-2 | Inhibition | Data not available | Cell-based Assay |

Once a specific enzyme target is identified, kinetic studies are performed to characterize the nature of the interaction. These studies determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, and they provide key parameters such as the inhibition constant (Kᵢ). This information is vital for understanding how the compound affects the enzyme's catalytic efficiency.

Specific kinetic data for this compound is not available in the current literature. The table below serves as a template for presenting such findings.

| Target Enzyme | Type of Inhibition | Kᵢ (nM) | Vₘₐₓ | Kₘ |

| e.g., α-glucosidase | Competitive | Data not available | Unchanged | Increased |

| e.g., Lipoxygenase | Non-competitive | Data not available | Decreased | Unchanged |

Receptor Binding Profiling and Ligand-Target Specificity in Cell-Free Systems